molecular formula C20H17N3Na2O9S3 B1208129 Acid violet 19 CAS No. 3244-88-0

Acid violet 19

Cat. No. B1208129
CAS RN: 3244-88-0
M. Wt: 585.5 g/mol
InChI Key: WZRZTHMJPHPAMU-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of Acid Violet 19 has been investigated through the development of a molecularly imprinted polymer (MIP) aimed at the specific determination of AV19 in water samples. This polymer was synthesized using 1-vinyl imidazole as a functional monomer and initiated by 2,2'-azobis(2-methylpropionitrile). Computational simulations supported the selection of the monomer for its effective interaction with AV19, leading to a polymer with selective adsorption capabilities (Luna Quinto et al., 2020).

Molecular Structure Analysis

The molecular structure of AV19 facilitates the selective adsorption and identification processes, as exemplified in the MIP synthesis. The MIP demonstrated excellent selectivity towards AV19, indicating the importance of the molecular structure in determining the interaction specificity of the polymer with the dye.

Chemical Reactions and Properties

Degradation processes of AV19 have been explored, highlighting the dye's interaction with advanced oxidation processes. For instance, the electro-peroxone process in a laboratory flow plant showed effective degradation of AV19, achieving significant discoloration and mineralization, indicating the chemical reactivity of AV19 under specific conditions (Cornejo et al., 2021).

Physical Properties Analysis

Biodegradation studies have shown that Pseudomonas aeruginosa can decolorize AV19 efficiently, reflecting on its physical properties that allow for microbial interactions leading to degradation. The process showed that AV19 could be decolorized under a range of pH and temperature conditions, demonstrating the versatility of the dye in environmental processes (Jadhav et al., 2012).

Scientific Research Applications

Molecularly Imprinted Polymer Development

A study by Quinto et al. (2020) highlights the development of a molecularly imprinted polymer (MIP) for the quantification of Acid Violet 19 (AV19) in water samples. The MIP exhibited excellent selectivity towards AV19, demonstrating its potential for environmental monitoring and analysis.

Electro-peroxone Degradation

Cornejo et al. (2021) investigated the degradation of this compound using the electro-peroxone process in a laboratory flow plant. This study, described in Chemosphere, demonstrates a potential method for the treatment of textile dye pollution.

Biodegradation by Pseudomonas aeruginosa

Jadhav et al. (2012) conducted a study on the biodegradation of this compound, detailing the effective decolorization of the dye by the bacterium Pseudomonas aeruginosa. Their research, published in Clean-soil Air Water, suggests a potential for biological treatment methods in dye pollution management.

Fenton Chemistry in Dye Treatment

Kulik et al. (2007) explored the use of Fenton/Fenton-like oxidation combined with lime coagulation for treating solutions containing this compound. The study, found in Separation Science and Technology, indicates the effectiveness of this method in color removal and potential environmental applications.

Adsorption on Activated Carbon

The work by Thinakaran et al. (2008) in Journal of hazardous materials focuses on the adsorption of Acid Violet 17, a related dye, using activated carbons from agricultural by-products, suggesting a sustainable approach for dye removal from aqueous solutions.

Mechanism of Action

In aqueous solutions, Acid Violet 19 dissociates into positive and negative ions that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The positive ion interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA .

Safety and Hazards

According to the safety data sheet, Acid Violet 19 may cause irritation of the respiratory tract if inhaled, may be harmful if swallowed, may cause an allergic skin reaction if there is skin contact, and contact with eyes should be avoided .

Future Directions

There is ongoing research into the use of local corn starch as an adsorbent for the removal of Acid Violet 19, a dye that is highly toxic and carcinogenic in real water samples . This represents a potential future direction for the use and treatment of this compound.

properties

IUPAC Name

disodium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZTHMJPHPAMU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3Na2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044418
Record name C.I. Acid Violet 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Olive to dark olive-green solid; [Merck Index] Blue-green powder; [Sigma-Aldrich MSDS]
Record name Acid Fuchsin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11384
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

3244-88-0
Record name Benzenesulfonic acid, 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methyl-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Violet 19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-(4-amino-3-methyl-5-sulphonatophenyl)-1-(4-amino-3-sulphonatophenyl)methylene)cyclohexa-1,4-dienesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.833
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Acid Fuchsin (Acid Violet 19) has a molecular formula of C20H17N3Na2O9S3 and a molecular weight of 585.54 g/mol.

ANone: While the provided abstracts do not contain specific spectroscopic data, Acid Fuchsin is known for its characteristic absorption peak at λmax = 545 nm, as observed in UV-Vis spectra. [] This property allows for monitoring its degradation during electro-catalytic oxidation processes. []

ANone: Acid Fuchsin, in combination with methylene blue, offers a cost-effective and stable alternative to hematoxylin-eosin for differentiating bone and soft tissues in histological sections. [, ] In this staining combination, bone stains bright pink while soft tissues take on a blue-purple hue. [, ]

ANone: Acid Fuchsin's low affinity for membrane filters, coupled with its amphoteric nature, makes it suitable for a two-step staining procedure. [] Initially, bacteria on the filter are treated with Acid Fuchsin, followed by exposure to dilute methylene blue at a pH that decolorizes the Acid Fuchsin on the filter, resulting in densely stained bacteria. []

ANone: Yes, studies have shown that Acid Fuchsin can be effectively removed from simulated dye wastewater through electro-catalytic oxidation using Ti-based electrodes. [, ] The degradation process, which follows first-order kinetics, involves the generation of small molecular intermediate products. [, ] Notably, electrodes modified with Fe or Ni exhibit superior removal efficiency compared to unmodified electrodes or those modified with Cu. []

ANone: Activated carbon derived from palm oil shell, particularly when activated with H3PO4 (AC 34), demonstrates significant adsorption capacity for Acid Fuchsin. [] The adsorption process, which is endothermic in nature, follows both the Langmuir and Freundlich isotherms. []

ANone: The presence of sulfonic acid groups in Acid Fuchsin is crucial for its selective bactericidal effect. [, ] While basic triphenylmethane dyes like magenta kill Gram-positive bacteria but spare Gram-negatives, Acid Fuchsin, which differs from magenta only by the presence of sulfonic acid groups, exhibits the reverse selectivity. [, ] This observation highlights the crucial role of these sulfonic acid groups in determining the dye's target specificity.

ANone: Acid Fuchsin, when used in combination with methylene blue for histological staining, is noted for its stability. [] This stability contributes to the stain's ease of use and contributes to its cost-effectiveness as a viable alternative to hematoxylin and eosin. []

ANone: Traditional methods employing Acid Fuchsin and Phloxine B for staining nematodes in roots and egg masses, respectively, raise concerns about potential harm to users and the environment due to their chemical properties. [] These concerns necessitate special handling and costly waste disposal procedures. [] Consequently, there is a growing interest in exploring safer and more environmentally friendly alternatives for nematode staining.

ANone: Red food coloring has emerged as a promising alternative to Acid Fuchsin and Phloxine B for staining nematodes. [, ] It effectively stains Meloidogyne incognita within roots, offering comparable visibility to Acid Fuchsin. [] Moreover, red food coloring vividly stains egg masses, making them easily discernible even without magnification. [] This substitution provides a safer, environmentally friendly, and cost-effective approach to nematode staining.

ANone: Various analytical techniques are employed to characterize Acid Fuchsin's adsorption behavior on materials like activated carbon. These techniques include:

  • Fourier Transform Infrared (FTIR) spectroscopy: To analyze the functional groups present on the activated carbon surface and their interactions with Acid Fuchsin molecules. []
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and pore structure of the activated carbon, providing insights into the available adsorption sites. []
  • Nitrogen adsorption-desorption isotherms: To determine the surface area and pore size distribution of the activated carbon, which are crucial parameters influencing adsorption capacity. []

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